molecular formula C15H20O B12081627 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one CAS No. 38142-58-4

2-Methyl-6-(4-methylphenyl)hept-2-en-4-one

Cat. No.: B12081627
CAS No.: 38142-58-4
M. Wt: 216.32 g/mol
InChI Key: NAAJVHHFAXWBOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aromatic-turmerone can be synthesized through various methods. One common approach involves the extraction of turmeric oil followed by the isolation of aromatic-turmerone using silica gel adsorption and elution with ethanol . Another method involves supercritical fluid extraction (SFE) and molecular distillation (MD) to obtain a high-purity fraction of aromatic-turmerone from turmeric .

Industrial Production Methods: In industrial settings, aromatic-turmerone is typically extracted from turmeric oleoresin using silica gel adsorbent. The process involves the adsorption of turmeric oleoresin onto silica gel, followed by elution with ethanol to isolate aromatic-turmerone . This method is cost-effective and yields a high-purity product suitable for various applications.

Comparison with Similar Compounds

Biological Activity

2-Methyl-6-(4-methylphenyl)hept-2-en-4-one, commonly referred to as aromatic-turmerone, is a sesquiterpenoid compound derived from turmeric oil, specifically from the rhizomes of Curcuma longa. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound based on recent research findings.

  • Molecular Formula : C15H20O
  • Structure : Characterized by a heptene backbone with a methylphenyl substituent at the 6-position and a ketone functional group at the 4-position.

1. Antioxidant Properties

This compound has demonstrated significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular environments. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response . The compound's ability to suppress these markers suggests its potential use in treating inflammatory diseases.

3. Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) cells. The compound exhibited an IC50 value indicating effective cell viability reduction at specific concentrations . Additionally, molecular docking studies suggest that it interacts with key targets involved in cancer progression, such as Bcl-2 and iNOS, further supporting its therapeutic potential .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function.
  • Hydrophobic Interactions : The phenyl group interacts with hydrophobic pockets in proteins, affecting their activity.
  • Redox Reactions : The compound's reactivity allows it to participate in redox reactions, modulating cellular oxidative stress levels.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Methyl-6-(p-tolyl)hept-2-en-4-oneC15H22OSimilar structure with an additional hydroxyl groupModerate antioxidant activity
ar-TurmeroneC15H20ONaturally occurring analogStrong antioxidant and anti-inflammatory properties
CurcuminC21H20O6Well-studied compound from turmericBroad applications in cancer therapy

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on HepG2 cells using MTT assays. The results indicated a significant reduction in cell viability with increasing concentrations of the compound, demonstrating its potential as an anticancer agent .
  • Inflammation Modulation : Another study investigated the anti-inflammatory effects of this compound in a murine model of induced inflammation. The treatment resulted in decreased levels of inflammatory markers (TNF-α and IL-6), suggesting its efficacy in managing inflammatory conditions .

Properties

IUPAC Name

2-methyl-6-(4-methylphenyl)hept-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAJVHHFAXWBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

325.00 to 326.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name (R)-ar-Turmerone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38142-58-4, 56485-42-8, 532-65-0
Record name Turmerone, ar-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038142584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Turmerone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056485428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-ar-Turmerone
Source European Chemicals Agency (ECHA)
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Record name TURMERONE, AR-(±)-
Source FDA Global Substance Registration System (GSRS)
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Record name (R)-ar-Turmerone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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